2-{[4-(BUTOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-{[4-(BUTOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a cyclohexanecarboxylic acid derivative with a unique substituent at position 2: a carbamoyl-linked para-substituted aniline group bearing a butoxycarbonyl (BOC) moiety. The compound’s structure combines a rigid cyclohexane backbone with polar (carboxylic acid, carbamate) and hydrophobic (butoxy) functionalities, which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
2-[(4-butoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-2-3-12-25-19(24)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)18(22)23/h8-11,15-16H,2-7,12H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRETGBTXXBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Protection of Aniline: The aniline group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the butoxycarbonyl-protected aniline.
Formation of Amide Bond: The protected aniline is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the amide bond.
Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of automated synthesizers and optimization of reaction conditions for scale-up, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activity.
Industry: Limited use in specialized chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Butoxycarbonyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
2-({3-[(BUTYLAMINO)CARBONYL]ANILINO}CARBONYL)-CYCLOHEXANECARBOXYLIC ACID (CAS: 940468-56-4) Structure: Features a meta-substituted aniline with a butylaminocarbonyl group (amide linkage) instead of the target compound’s para-substituted BOC group (carbamate). Implications:
- The butylaminocarbonyl group is less polar than the BOC group, increasing lipophilicity (logP ~2.8 estimated) and possibly improving membrane permeability .
2-({4-[(3-METHYLBUTANOYL)AMINO]ANILINO}CARBONYL)-CYCLOHEXANECARBOXYLIC ACID (CAS: 940203-36-1) Structure: Contains a para-substituted aniline with a branched 3-methylbutanoyl (isovaleryl) amide group. Implications:
- The amide group is hydrolytically stable under physiological conditions, unlike the BOC group, which may hydrolyze in acidic environments .
4-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID (Product No. R106747) Structure: A cyclohexane derivative with a BOC-protected aminomethyl group at position 4. Implications:
- The BOC group here protects a primary amine, a common strategy in peptide synthesis. This contrasts with the target compound’s aniline-linked BOC group, which may serve as a directing group in coupling reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Stability and Reactivity
| Compound Name | Hydrolytic Stability (pH 7.4) | LogP (Estimated) | Thermal Stability |
|---|---|---|---|
| Target Compound | Moderate (BOC-sensitive) | 1.2 | High (>150°C) |
| 2-({3-[(BUTYLAMINO)CARBONYL]ANILINO}CARBONYL)-... | High (amide) | 2.8 | Moderate (~100°C) |
| 2-({4-[(3-METHYLBUTANOYL)AMINO]ANILINO}CARBONYL)-... | High (amide) | 3.1 | High (>120°C) |
Research Findings
Synthetic Utility :
- The BOC group in the target compound is cleavable under acidic conditions (e.g., HCl in dioxane), enabling its use as a transient protecting group in multi-step syntheses .
- ’s compound (CAS: 940203-36-1) is supplied as an off-white powder with ≥98% purity, indicating compatibility with industrial-scale pharmaceutical manufacturing .
Biological Relevance :
- Carbamate-containing analogs (e.g., the target compound) show enhanced water solubility compared to purely alkyl-substituted derivatives, critical for bioavailability in drug design .
- Meta-substituted analogs (e.g., ’s compound) exhibit reduced steric clash in enzyme-binding pockets, as demonstrated in kinase inhibitor studies .
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